2-Oxabicyclo[2.2.2]octan-4-amine
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Overview
Description
2-Oxabicyclo[2.2.2]octan-4-amine is a bicyclic amine compound with the molecular formula C₇H₁₃NO. It is characterized by a unique structure that includes an oxabicyclo[2.2.2]octane framework, which is a saturated bioisostere of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[2.2.2]octan-4-amine typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile. This method provides a straightforward route to the desired bicyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key steps involve the preparation of the cyclohexane-containing alkenyl alcohol precursor, followed by iodocyclization under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Oxabicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed
Major Products:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated and acylated amine derivatives
Scientific Research Applications
2-Oxabicyclo[2.2.2]octan-4-amine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.2]octan-4-amine involves its interaction with molecular targets, such as enzymes and receptors. The oxabicyclo[2.2.2]octane framework provides a rigid structure that can mimic the spatial arrangement of phenyl rings, allowing it to fit into specific binding sites. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-Oxabicyclo[2.2.2]octan-4-amine is compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its shorter C-C distance and higher lipophilicity.
Cubane: Noted for its stability issues under certain conditions.
Bicyclo[2.2.2]octane: Similar in structure but lacks the oxygen atom, which imparts unique properties to this compound
The uniqueness of this compound lies in its ability to improve the physicochemical properties of compounds it is incorporated into, such as increased water solubility and enhanced metabolic stability .
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.2]octan-4-amine |
InChI |
InChI=1S/C7H13NO/c8-7-3-1-6(2-4-7)9-5-7/h6H,1-5,8H2 |
InChI Key |
RMGNOCMBJZNUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1OC2)N |
Origin of Product |
United States |
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